[4-(1-Hydroxypropan-2-yl)piperidin-1-yl]-(1-methylpyrrol-2-yl)methanone
Description
[4-(1-Hydroxypropan-2-yl)piperidin-1-yl]-(1-methylpyrrol-2-yl)methanone: is a complex organic compound that features a piperidine ring substituted with a hydroxypropan-2-yl group and a methanone group linked to a methylpyrrole ring
Properties
IUPAC Name |
[4-(1-hydroxypropan-2-yl)piperidin-1-yl]-(1-methylpyrrol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-11(10-17)12-5-8-16(9-6-12)14(18)13-4-3-7-15(13)2/h3-4,7,11-12,17H,5-6,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOPNANJFAVKHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCN(CC1)C(=O)C2=CC=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Hydroxypropan-2-yl)piperidin-1-yl]-(1-methylpyrrol-2-yl)methanone typically involves multi-step organic reactions. One common route includes:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Substitution with Hydroxypropan-2-yl Group: The piperidine ring is then functionalized with a hydroxypropan-2-yl group using reagents such as propylene oxide under basic conditions.
Attachment of the Methanone Group: The methanone group is introduced via a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Formation of the Methylpyrrole Ring: The final step involves the formation of the methylpyrrole ring through a condensation reaction with a suitable pyrrole precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropan-2-yl group can undergo oxidation to form a ketone.
Reduction: The methanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: : This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Biology : It is studied for its potential biological activity, including interactions with enzymes and receptors. Medicine : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Industry : It is used in the synthesis of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which [4-(1-Hydroxypropan-2-yl)piperidin-1-yl]-(1-methylpyrrol-2-yl)methanone exerts its effects involves interactions with specific molecular targets. These may include binding to enzyme active sites, modulating receptor activity, or interfering with cellular signaling pathways. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
[4-(1-Hydroxypropan-2-yl)piperidin-1-yl]-(1-methylpyrrol-2-yl)methanone: shares structural similarities with other piperidine and pyrrole derivatives.
Unique Features: The presence of both a hydroxypropan-2-yl group and a methanone group linked to a methylpyrrole ring makes it unique compared to other compounds with only one of these functional groups.
List of Similar Compounds
Piperidine derivatives: Compounds with similar piperidine ring structures.
Pyrrole derivatives: Compounds with similar pyrrole ring structures.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
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